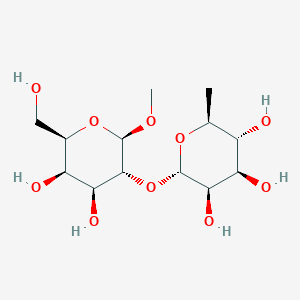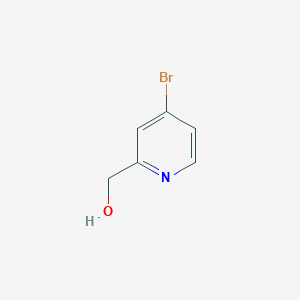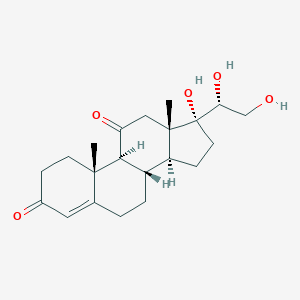
20beta-Dihydrocortison
Übersicht
Beschreibung
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E is a steroidal compound with significant biological activity It is a derivative of pregnane, a steroid nucleus, and features multiple hydroxyl groups and a ketone group
Wissenschaftliche Forschungsanwendungen
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
Target of Action
20beta-Dihydrocortisone, also known as Reichstein’s substance U, is a metabolite of cortisol . Its primary target is the glucocorticoid receptor . This receptor mediates many of the body’s responses to glucocorticoids, which are steroids that reduce inflammation and immune response .
Mode of Action
20beta-Dihydrocortisone binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The biochemical pathways affected by 20beta-Dihydrocortisone are those regulated by glucocorticoids. These include pathways involved in immune response, inflammation, carbohydrate metabolism, protein catabolism, and others .
Pharmacokinetics
Studies on hydrocortisone, a related compound, show that it has high bioavailability and is well-absorbed after oral administration . Hydrocortisone’s clearance and volume of distribution show large inter-individual variation, leading to a wide range of exposure levels . It’s reasonable to expect that 20beta-Dihydrocortisone may have similar pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
The result of 20beta-Dihydrocortisone’s action is a decrease in inflammation and immune response . This is due to its effects on gene expression, which lead to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Action Environment
The action of 20beta-Dihydrocortisone, like other glucocorticoids, can be influenced by various environmental factors. These may include the presence of other hormones, the state of the immune system, and individual genetic factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include:
Hydroxylation Reactions: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Oxidation Reactions: Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Protection and Deprotection Steps: Use of protecting groups to shield reactive hydroxyl groups during intermediate steps, followed by deprotection to reveal the final functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production, minimizing reaction times and improving yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups using reagents like sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halides, ethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E: Unique due to its specific hydroxylation pattern and biological activity.
Pregnenolone: A precursor in the biosynthesis of other steroid hormones, lacks the specific hydroxylation pattern.
Cortisol: A glucocorticoid with similar structural features but different functional groups and biological effects.
Uniqueness
4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct biological activities and make it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIDABJJGYNJTK-GNIMZFFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538489 | |
| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-59-6 | |
| Record name | 20beta-Hydroxycortisone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE, (20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35G4D30OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 20β-Dihydrocortisone fit into the broader picture of cortisol metabolism, particularly in individuals with cirrhosis?
A1: Research indicates that 20β-Dihydrocortisone, alongside its 20α epimer (cortolone), represents a significant product of cortisol metabolism in the liver. Studies using radiolabeled cortisol ((14)C-cortisol) in patients with cirrhosis revealed a distinct metabolic shift. These patients exhibited reduced conversion of cortisone to tetrahydrocortisone and a concurrent increase in the production of 20-ketone reduced metabolites, including Reichstein's Substances U and epi-U, which are further metabolized into cortolones []. This altered metabolic pattern is attributed to decreased A-ring reduction of cortisone and a compensatory increase in 20-ketone reduction [].
Q2: Can the altered cortisol metabolism observed in cirrhosis be replicated in individuals with normal liver function?
A2: Yes, administration of norethandrolone (17-ethyl-19-nortestosterone) to individuals with normal liver function successfully mimicked the abnormal cortisol metabolism seen in cirrhosis []. This suggests that factors inducing cholestasis, a common feature in cirrhosis, might contribute to the distinctive cortisol metabolite profile observed in this disease [].
Q3: Does 20β-Dihydrocortisone serve as a direct indicator of cortisol administration in horses?
A3: While not a direct indicator itself, 20β-Dihydrocortisone plays a role in detecting cortisol administration in horses. Research suggests that monitoring the urinary concentration of 20β-dihydrocortisol, a metabolite of cortisol and a precursor to 20β-Dihydrocortisone, provides a more sensitive method for detecting cortisol administration compared to solely measuring cortisol levels. This increased sensitivity is due to the extended time frame during which elevated 20β-dihydrocortisol levels can be detected in urine [].
Q4: How does glycyrrhetinic acid impact the balance between cortisol and cortisone, and how does this relate to 20β-Dihydrocortisone?
A4: Glycyrrhetinic acid, a component of licorice, inhibits the enzyme 11β-hydroxysteroid dehydrogenase, responsible for converting cortisol to cortisone []. This inhibition disrupts the balance between these two hormones, leading to an accumulation of cortisol and consequently, its metabolites like 20β-Dihydrocortisone. Measuring the ratio of cortisol to cortisone, as well as the ratio of their respective 20-dihydro metabolites, offers a non-invasive method for assessing 11β-hydroxysteroid dehydrogenase activity in vivo [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


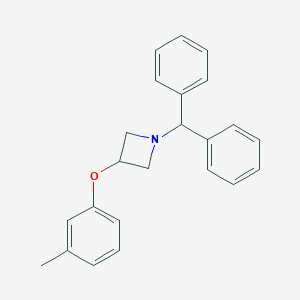
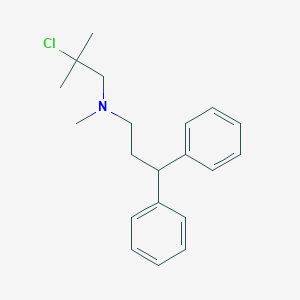
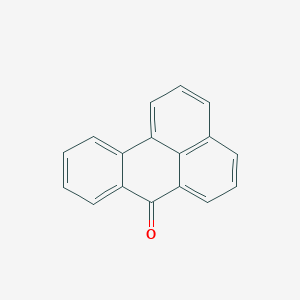
![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)
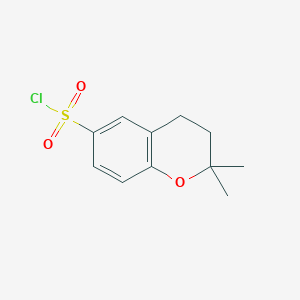

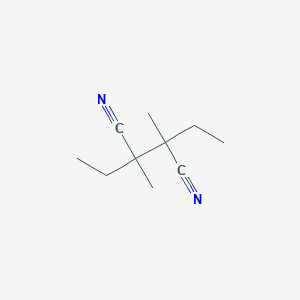
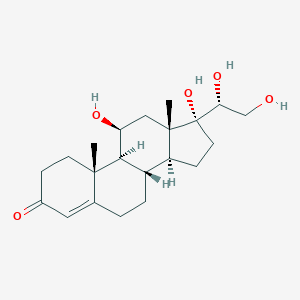
![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)
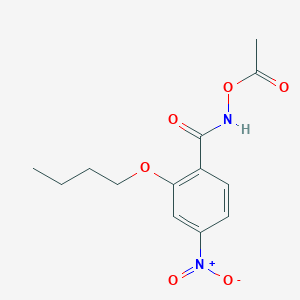
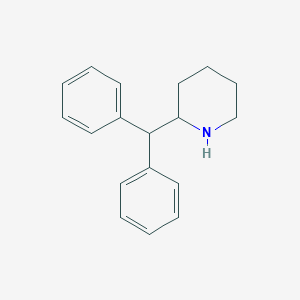
![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
